molecular formula C14H19N7O2S B12180976 N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

Cat. No.: B12180976
M. Wt: 349.41 g/mol
InChI Key: WLAIQZPZASCQEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a complex organic compound that features a unique combination of functional groups, including a tetrahydrofuran ring, a thiadiazole ring, a tetrazole ring, and a cyclohexane carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiadiazole ring, the introduction of the tetrahydrofuran moiety, and the coupling with the tetrazole and cyclohexane carboxamide units. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques such as chromatography and crystallization are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the tetrazole ring to an amine.

    Substitution: The tetrahydrofuran ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, with temperature and solvent choice being critical factors.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the thiadiazole ring may yield sulfoxides, while reduction of the tetrazole ring can produce amines.

Scientific Research Applications

N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic areas.

    Industry: Utilized in the development of advanced materials with specific properties such as conductivity or stability.

Mechanism of Action

The mechanism of action of N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effect. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is unique due to its combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H19N7O2S

Molecular Weight

349.41 g/mol

IUPAC Name

N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]-1-(tetrazol-1-yl)cyclohexane-1-carboxamide

InChI

InChI=1S/C14H19N7O2S/c22-12(14(6-2-1-3-7-14)21-9-15-19-20-21)16-13-18-17-11(24-13)10-5-4-8-23-10/h9-10H,1-8H2,(H,16,18,22)

InChI Key

WLAIQZPZASCQEL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C(=O)NC2=NN=C(S2)C3CCCO3)N4C=NN=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.